molecular formula C8H13N3O2 B3362696 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid CAS No. 1006486-18-5

3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid

Cat. No. B3362696
CAS RN: 1006486-18-5
M. Wt: 183.21 g/mol
InChI Key: WVBSKRNMVNHYKA-UHFFFAOYSA-N
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Description

The compound “3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid” is a pyrazole-based ligand . Pyrazole-based ligands are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .


Synthesis Analysis

The synthesis of pyrazole-based ligands involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . The ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .


Molecular Structure Analysis

The molecular structure of pyrazole-based ligands is characterized by one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen . These ligands can promote a unique coordination with the metal ions, which can be used as a precursor for the development of metalloenzyme .


Chemical Reactions Analysis

Pyrazole-based ligands have shown excellent catalytic activities for the oxidation of catechol to o-quinone . The copper (II)-based complexes showed better reactions rates than those based on other metals (e.g., nickel, tin, and barium), which was due to the fact that the active catalytic site of the catecholase enzyme has two active sites from the existence of copper (II) ions .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole-based ligands can be characterized by FTIR and NMR techniques . For example, one of the ligands, N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-methylpyridin-2-amine (L 3), is a white solid with a melting point of 149–153 °C .

Scientific Research Applications

Synthesis and Heterocyclic Chemistry Applications

Pyrazole derivatives, including compounds structurally related to 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, are pivotal in heterocyclic chemistry. They serve as core structures in numerous biologically active compounds, highlighting their significance in both combinatorial and medicinal chemistry. The synthesis of pyrazole heterocycles involves condensation followed by cyclization, utilizing common reagents such as phosphorus oxychloride (POCl3), dimethylformamide, acetamide, and hydrazine under various conditions, including microwave irradiation for enhanced efficiency (Dar & Shamsuzzaman, 2015). These methodologies underscore the adaptability and broad utility of pyrazole compounds in organic synthesis.

Antifungal and Antimicrobial Applications

Research into small molecule applications against Fusarium oxysporum, a significant pathogen affecting crops, has identified pyrazole derivatives as effective antifungal agents. Structural analysis and synthesis of these compounds have provided insights into their antifungal pharmacophores, indicating potential agricultural and medicinal applications (Kaddouri et al., 2022).

Pharmaceutical Applications

The pharmacological exploration of pyrazole derivatives extends to anticancer, anti-inflammatory, and antimicrobial activities. These compounds have been investigated for their role in various bioactive applications, demonstrating their potential as therapeutic agents. The versatility of pyrazole compounds as synthons in organic synthesis further emphasizes their utility in developing new pharmacological agents (Ray et al., 2022).

Contributions to Material Science

Beyond biological applications, pyrazole derivatives are also researched within material science, particularly in the development of high energy density materials (HEDMs). These compounds are part of the azine class, known for their high nitrogen content and potential in energetic material applications. The synthesis and study of azine energetic compounds, including pyrazine derivatives, have shown promising results in propellants, mixed explosives, and gas generators, indicating a broad spectrum of applications in the field of energetic materials (Yongjin & Shuhong, 2019).

Mechanism of Action

The mechanism of action of pyrazole-based ligands is related to their ability to coordinate with metal ions. This coordination can be used as a precursor for the development of metalloenzyme . Metalloenzyme is a protein containing metal ions (metal cofactors), which can directly link to the protein or enzyme, forming prosthetic groups .

Future Directions

The future directions for the research on pyrazole-based ligands could involve further developments in catalytic processes relating to catecholase activity . Additionally, these ligands may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

properties

IUPAC Name

3-(4-amino-3,5-dimethylpyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-5-8(9)6(2)11(10-5)4-3-7(12)13/h3-4,9H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBSKRNMVNHYKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCC(=O)O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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